Methyl 6-hydroxy-1H-indazole-5-carboxylate
Description
Methyl 6-hydroxy-1H-indazole-5-carboxylate (CAS 2665660-81-9) is a heterocyclic compound with the molecular formula C₉H₈N₂O₃ and a molecular weight of 192.17 g/mol . It features a hydroxyl (-OH) group at position 6 of the indazole ring and a methyl ester (-COOCH₃) at position 4. Its hazard profile includes warnings for toxicity (H302: harmful if swallowed), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
The indazole core is notable for its applications in medicinal chemistry, particularly in drug discovery, due to its ability to interact with biological targets via hydrogen bonding and π-π stacking .
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 6-hydroxy-1H-indazole-5-carboxylate |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)6-2-5-4-10-11-7(5)3-8(6)12/h2-4,12H,1H3,(H,10,11) |
InChI Key |
CSFVHSINOYLNEF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=C1)C=NN2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The following table summarizes key structural analogues and their properties:
Physical and Chemical Properties
- Solubility: The hydroxyl group in Methyl 6-hydroxy-1H-indazole-5-carboxylate enhances solubility in polar solvents (e.g., water, ethanol) compared to non-hydroxylated analogues like Methyl 1H-indazole-5-carboxylate .
- Stability : The methyl ester group confers moderate stability under dry conditions, whereas nitro-substituted analogues (e.g., 6-Methyl-5-nitro-1H-indazole) may exhibit higher reactivity and instability due to the nitro moiety .
- Boiling Point : Data for the target compound are unavailable, but methyl esters generally have lower boiling points than carboxylic acids and higher than alcohols .

Hydrogen Bonding and Crystallography
The hydroxyl group at position 6 enables strong hydrogen-bonding interactions, influencing crystal packing and molecular aggregation. In contrast, methoxy or halogenated derivatives (e.g., Methyl 3-iodo-1H-indazole-5-carboxylate) rely on weaker van der Waals or halogen-bonding interactions . Crystallographic studies using SHELX software have resolved such structural nuances in related indazole derivatives .
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